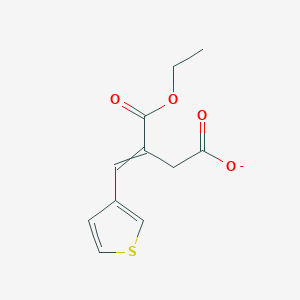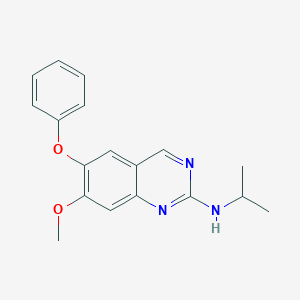![molecular formula C17H18Br2O2 B14202451 1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] CAS No. 850165-25-2](/img/structure/B14202451.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] is an organic compound with the molecular formula C17H18Br2O2 It is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are linked by a propane-1,3-diylbis(oxy) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] typically involves the reaction of 2-(bromomethyl)phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion attacks the bromomethyl group, forming the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize yield and purity. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF), which facilitate the reaction by dissolving both the reactants and the base .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products
Nucleophilic substitution: Products include azides, thioethers, and ethers, depending on the nucleophile used.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new bonds. The ether linkage provides structural stability and influences the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Propane-1,3-diylbis(oxy)]bis[2,4-dinitrobenzene]: This compound has nitro groups instead of bromomethyl groups, which significantly alters its reactivity and applications.
4,4’-[1,3-Propanediylbis(oxy)]bisbenzenamine: This compound contains amine groups, making it useful in different synthetic applications compared to the bromomethyl derivative.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] is unique due to its dual bromomethyl groups, which provide multiple sites for functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
850165-25-2 |
|---|---|
Molecular Formula |
C17H18Br2O2 |
Molecular Weight |
414.1 g/mol |
IUPAC Name |
1-(bromomethyl)-2-[3-[2-(bromomethyl)phenoxy]propoxy]benzene |
InChI |
InChI=1S/C17H18Br2O2/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9H,5,10-13H2 |
InChI Key |
KTDDSGHVGCYZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OCCCOC2=CC=CC=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


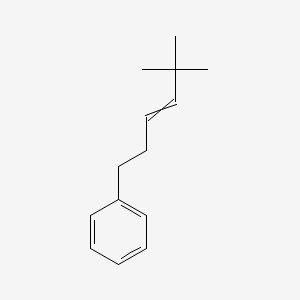
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)

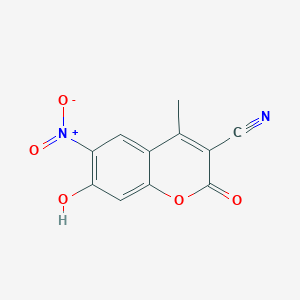
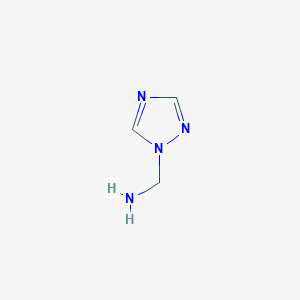
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

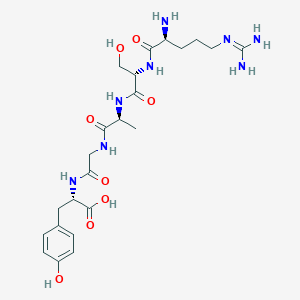
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
